molecular formula C18H20N2O5 B2587710 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421456-46-3

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2587710
CAS No.: 1421456-46-3
M. Wt: 344.367
InChI Key: KJGFQADPUOYPKO-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This hybrid molecule incorporates two privileged pharmacophores: a 2,5-dimethylfuran ring and a 2-oxobenzoxazole (benzoxazolone) moiety. The 2,5-dimethylfuran scaffold is recognized in medicinal chemistry for its role in constructing bioactive molecules with potent antimicrobial properties, particularly against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The benzoxazolone group is a known heterocycle with demonstrated relevance in drug discovery, contributing to the biological activity profile of various investigational compounds . The strategic fusion of these structures is aimed at generating novel chemical entities with enhanced and potentially broad-spectrum biological activity. The primary research value of this compound lies in its potential as a lead structure for developing new anti-infective and anticancer agents. Researchers can explore its mechanism of action, which may involve the disruption of key cellular processes in target pathogens or cancer cells. Its structural features make it a candidate for screening against multidrug-resistant bacterial and fungal strains, an area of critical importance given the global health crisis of antimicrobial resistance . Furthermore, the presence of the furan and acetamide functionalities provides sites for further chemical modification, making it a versatile intermediate for generating derivative libraries to establish structure-activity relationships (SAR). This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-9-13(12(2)24-11)15(21)7-8-19-17(22)10-20-14-5-3-4-6-16(14)25-18(20)23/h3-6,9,15,21H,7-8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGFQADPUOYPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)CN2C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure combining a dimethylfuran moiety and an oxobenzo[d]oxazole group, which are known to contribute to its biological activity. The molecular formula is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, with a molecular weight of approximately 320.35 g/mol.

1. Antioxidant Activity

Studies indicate that compounds with furan derivatives often exhibit antioxidant properties. The presence of the 2,5-dimethylfuran moiety may enhance the electron-donating ability of the compound, thus contributing to its capacity to scavenge free radicals.

2. Anti-inflammatory Effects

Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, compounds structurally related to this compound have demonstrated significant COX-1 and COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

Sulfonamide derivatives are generally recognized for their antibacterial effects. The compound's structural features may allow it to act as an inhibitor of bacterial folate synthesis, similar to other sulfonamides. This activity is crucial in developing treatments for bacterial infections.

4. Anticancer Potential

The oxobenzo[d]oxazole component has been associated with various anticancer activities. Research indicates that related compounds can modulate pathways involved in cancer cell proliferation and apoptosis, making this compound a candidate for further investigation in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties likely stem from the ability to neutralize ROS, thereby reducing oxidative stress in cells.
  • Signal Transduction Modulation : The interaction with cellular signaling pathways could alter gene expression related to inflammation and cancer progression.

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of various derivatives on COX enzymes, revealing that some compounds exhibited IC50 values comparable to established NSAIDs like naproxen (IC50 = 40.1 µM). This suggests that this compound may possess similar anti-inflammatory efficacy .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that derivatives containing the dimethylfuran structure displayed significant antioxidant activity, effectively reducing lipid peroxidation levels in cellular models. This reinforces the potential health benefits associated with this compound .

Data Tables

Activity TypeMechanismReference
AntioxidantROS Scavenging
Anti-inflammatoryCOX Inhibition
AntimicrobialFolate Synthesis Inhibition
AnticancerModulation of Apoptosis Pathways

Scientific Research Applications

Biological Activities

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibits various biological activities that make it a candidate for further pharmacological studies:

  • Anticancer Activity : Similar compounds have shown significant anticancer properties by inhibiting cancer cell proliferation. For instance, studies on related oxadiazole derivatives have demonstrated effective growth inhibition against several cancer cell lines .
  • Antibacterial Properties : The sulfonamide functional group often found in related compounds is known for its antibacterial effects, particularly against Gram-positive bacteria . The incorporation of the furan moiety may enhance these properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Anticancer Studies : Research on structurally related compounds has revealed their efficacy against various cancer types. For example, N-Aryl derivatives have shown significant growth inhibition in multiple cancer cell lines . These findings suggest that this compound may also possess similar anticancer properties.
  • Antibacterial Activity Assessment : A study involving 1,3,4-oxadiazole derivatives indicated that compounds with similar functional groups exhibited notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa . This highlights the potential for this compound to contribute to antibiotic development.

Potential Applications

Given its promising biological activities, this compound could be applied in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antibacterial drugs.
  • Research Tools : For studying biological pathways associated with inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoxazolone derivatives with diverse substitutions. Below is a comparative analysis of structurally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.

Compound Name Key Structural Features Synthesis Yield Bioactivity/Application Pharmacokinetic Properties
N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Benzoxazolone core + dimethylfuran + hydroxypropyl-acetamide Not reported Hypothesized TSPO ligand (based on structural analogy) Unreported; dimethylfuran may enhance lipophilicity
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide () Benzoxazolone + propanamide side chain 10–18% conversion Intermediate in immunoproteasome inhibitor synthesis Moderate reactivity; limited metabolic stability inferred from low conversion rates
PBPA () Benzoxazolone + pyridin-2-ylmethylamino/phenylacetamide Not reported TSPO-selective SPECT ligand for neuroinflammation imaging High selectivity; suitable for bifunctional chelate approaches
[11C]NBMP () Benzoxazolone + naphthalen-1-yl substituent High yield TSPO ligand with reduced intersubject variability in binding studies Enhanced bioavailability, plasma clearance, and metabolic stability in preclinical models
N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 22, ) Benzoxazolone + furan-hydrazide hybrid 74% yield Antimicrobial/antifungal potential (inferred from hydrazide derivatives) Melting point: 158–160°C; moderate thermal stability

Key Comparative Insights

  • Synthetic Accessibility :

    • Compounds with simpler substituents (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide ) exhibit lower conversion rates (~10–18%) compared to furan-hydrazide hybrids (74–88% yields) .
    • The target compound’s dimethylfuran group may complicate synthesis due to steric hindrance, though Suzuki coupling (used for [11C]NBMP ) could be a viable route .
  • Hydrazide derivatives (e.g., Compound 22) show antimicrobial activity, but the target compound’s hydroxypropyl group may redirect its mechanism toward anti-inflammatory pathways .
  • Physicochemical Properties :

    • The hydroxypropyl chain in the target compound likely improves water solubility compared to purely lipophilic analogues like [11C]NBMP .
    • Melting points of related compounds (158–232°C) suggest moderate thermal stability, though the dimethylfuran moiety may lower the target compound’s melting point .

Research Findings and Implications

  • Structural Optimization : Hybridizing benzoxazolone with furan groups (as in the target compound) balances lipophilicity and solubility, a strategy validated in [11C]NBMP for improved brain penetration .
  • Metabolic Stability : The dimethylfuran group may enhance metabolic resistance compared to propanamide derivatives, which show low conversion rates in synthetic reactions .
  • Unresolved Questions : The target compound’s exact binding affinity for TSPO and in vivo pharmacokinetics remain uncharacterized. Future studies should prioritize radiolabeling (e.g., carbon-11) for tracer development, as done for PBPA .

Q & A

Basic: What analytical techniques are recommended to confirm the structural identity of this compound after synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) to verify proton environments and carbon frameworks. For example, 1H^1H NMR can confirm the presence of dimethylfuran protons (δ 2.14–2.86 ppm) and benzoxazolone aromatic signals (δ 6.8–7.7 ppm) .
  • Mass Spectrometry : Employ ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns, as demonstrated in acetamide derivatives .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding motifs, particularly for planar amide groups and dihedral angles between aromatic rings .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Optimization : Compare reaction conditions (e.g., solvent polarity, temperature) that influence compound stability, as seen in studies where conversion rates varied under different conditions .
  • Purity Validation : Use thin-layer chromatography (TLC) with silica gel F254_{254} plates (Merck) to confirm absence of byproducts, as impurities may skew activity results .
  • Stereochemical Analysis : Investigate dihedral angles (e.g., 80.7° between amide and dichlorophenyl groups) via crystallography to assess conformational impacts on target binding .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 0–8% MeOH in CH2_2Cl2_2) to separate polar byproducts, as described in morpholinone-acetamide purification .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate or ethanol) to obtain high-purity crystals, ensuring minimal residual solvents via 1H^1H NMR .

Advanced: What methodologies are suitable for studying interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Model interactions with targets (e.g., immunoproteasome subunits) using software like AutoDock, guided by structural analogs with reported binding affinities .
  • In Vitro Assays : Test inhibition kinetics using colorimetric assays (e.g., Mosmann’s MTT for cytotoxicity) under controlled pH and temperature .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., modifying the dimethylfuran or benzoxazolone moieties) to identify critical pharmacophores .

Basic: What are critical considerations for optimizing the synthetic route?

Methodological Answer:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC·HCl) with triethylamine in dichloromethane to enhance yield, as shown in dichlorophenylacetamide synthesis .
  • Protecting Groups : Protect hydroxyl or amine functionalities during furan or benzoxazolone synthesis to prevent side reactions .

Advanced: How can crystallographic challenges (e.g., poor diffraction) be addressed?

Methodological Answer:

  • Crystal Growth : Employ slow evaporation in methylene chloride or ethanol to improve crystal lattice integrity .
  • Hydrogen Bond Analysis : Characterize R_2$$^2(10) dimer motifs via X-ray to identify stabilizing interactions, which may guide co-crystallization strategies .

Basic: Which techniques ensure compound purity before biological testing?

Methodological Answer:

  • TLC Monitoring : Use Merck Silica Gel 60 F254_{254} plates with UV visualization to track reaction progress .
  • Melting Point Analysis : Confirm consistency with literature values (e.g., 473–475 K for acetamide derivatives) to detect polymorphic impurities .

Advanced: How to design SAR studies for benzoxazolone-containing analogs?

Methodological Answer:

  • Analog Synthesis : Replace dimethylfuran with other heterocycles (e.g., isoxazole or triazole) and assess activity shifts, as demonstrated in anti-exudative agent studies .
  • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents (e.g., electron-withdrawing groups on benzoxazolone) on target binding .

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